5-喹啉基三氟甲磺酸酯

描述

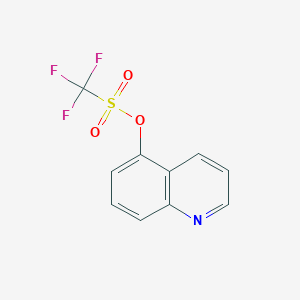

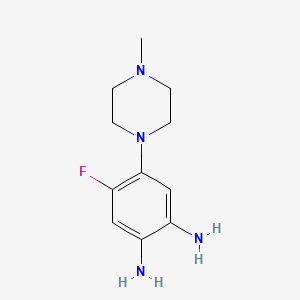

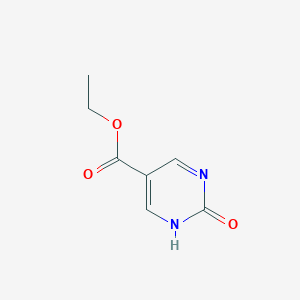

5-Quinolyl trifluoromethanesulfonate is a chemical compound . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

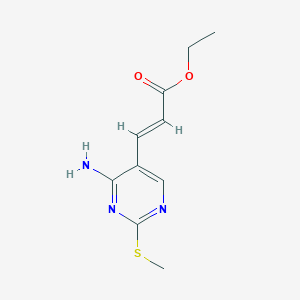

The molecular formula of 5-Quinolyl trifluoromethanesulfonate is C10H6F3NO3S . The structure of the compound was determined by single crystal X-ray diffraction study .Chemical Reactions Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .科学研究应用

环化反应

三氟甲磺酸因其诱导均烯基磺酰胺 5-内环化生成吡咯烷的功效而著称。该过程突出了磺酰胺基团在终止阳离子级联反应中的多功能性,促进了多环体系的有效形成 (Haskins 和 Knight,2002)。

C-H 三氟甲基化

已经开发出一种突破性的方案,用于在 C5 位对 8-氨基喹啉支架进行选择性远程 C-H 三氟甲基化。该方法在没有外部光催化剂的情况下,在可见光照射下使用三氟甲磺酸钠 (CF3SO2Na),展示了广泛的底物范围并有效地生成了各种 5-三氟甲基化喹啉。该过程的有效性通过 CF3 基团的电子效应增强,使三氟甲基化在光照射条件下更有效率 (Zhao 等人,2018)。

多米诺氢芳基化/环异构化反应

三氟甲磺酸银催化 2-炔基喹啉-3-甲醛的多米诺氢芳基化/环异构化反应,为吲哚并吡喃喹啉支架提供了有效的途径。该方法允许生成(杂)芳基官能化的吡喃喹啉,展示了该催化剂促进复杂转化以生成结构多样的喹啉衍生物的能力 (Bontemps 等人,2016)。

未来方向

The future directions of research on 5-Quinolyl trifluoromethanesulfonate and similar compounds could involve developing innovative catalyst immobilization methods, optimizing IL synthesis, recovery, and recycling methods, and interdisciplinary collaborations among academia, industry, and regulatory bodies to overcome challenges and fully realize the potential of ILs in industrial applications .

属性

IUPAC Name |

quinolin-5-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-5-1-4-8-7(9)3-2-6-14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCKYCSNVTXGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467001 | |

| Record name | 5-quinolyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Quinolyl trifluoromethanesulfonate | |

CAS RN |

177734-78-0 | |

| Record name | 5-quinolyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)

![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)